2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
Description
2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a pyrazolopyrimidine derivative characterized by a unique substitution pattern. The core pyrazolo[3,4-d]pyrimidine scaffold is substituted with an amino group at position 4 and an iodine atom at position 3, distinguishing it from related compounds.
Properties
Molecular Formula |
C11H14IN5O4 |
|---|---|
Molecular Weight |
407.16 g/mol |
IUPAC Name |
2-(4-amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14IN5O4/c1-11(20)6(19)4(2-18)21-10(11)17-9-5(7(12)16-17)8(13)14-3-15-9/h3-4,6,10,18-20H,2H2,1H3,(H2,13,14,15) |
InChI Key |
BHIRDDJQPNTWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(OC1N2C3=NC=NC(=C3C(=N2)I)N)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolo[3,4-d]pyrimidine ring system.
Introduction of Hydroxymethyl and Amino Groups: The hydroxymethyl group is typically introduced through hydroxymethylation reactions, while the amino group is introduced via amination reactions using suitable amine sources.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can undergo reduction reactions to modify the iodine atom or other functional groups.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution of the iodine atom can yield various substituted derivatives.
Scientific Research Applications
2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Amino-3-iodopyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its binding to target proteins or enzymes, leading to modulation of their activity. The compound may inhibit or activate specific pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine Derivatives
- 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (Compound 2, ): Substituents: Lacks iodine and oxolane groups; features a p-tolyl group and imino functionality. Key Differences: The iodine atom in the target compound may enhance halogen bonding interactions, while the oxolane moiety improves solubility compared to the hydrophobic p-tolyl group . Synthesis: Prepared via cyclization of ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, contrasting with the target compound’s likely palladium-catalyzed cross-coupling for iodine introduction .
- 2-Substituted-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives (Compounds 10–11, ): Substituents: Triazolo-fused systems instead of oxolane.
Halogen-Substituted Analogues
- 2-(1-(4-Amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one (): Substituents: Fluorine atoms at multiple positions and a chromenone moiety. Key Differences: Iodine’s larger atomic radius (vs. fluorine) may improve binding affinity in hydrophobic pockets but increase molecular weight (target: ~550–600 g/mol vs. 536.4 g/mol for ’s compound).
Research Findings and Implications
- Isomerization Trends () : Pyrazolotriazolopyrimidines undergo isomerization under specific conditions. The target compound’s oxolane group may reduce isomerization propensity compared to triazolo-fused systems due to steric hindrance .
- Biological Activity () : Fluorinated pyrazolopyrimidines exhibit kinase inhibitory activity. The iodine in the target compound could serve as a heavy atom for crystallography or a therapeutic radioisotope carrier .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
